1-(3-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-hydroxypyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3/c11-6-2-1-3-7(4-6)13-5-8(14)9(12-13)10(15)16/h1-5,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLICPCLFCNLDGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=C(C(=N2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with Carbonyl Compounds
The most common approach to synthesize substituted pyrazoles involves the cyclocondensation reaction between hydrazine derivatives and 1,3-dicarbonyl compounds or acetylenic ketones. Hydrazines act as bidentate nucleophiles reacting with electrophilic carbonyl groups to form the pyrazole ring system.
For example, phenylhydrazine reacts with acetylenic ketones in ethanol to produce regioisomeric pyrazoles, often requiring control of reaction conditions to favor the desired isomer.
The reaction can be tailored to introduce substituents such as chlorophenyl groups by selecting appropriate hydrazine derivatives or carbonyl precursors.
1,3-Dipolar Cycloaddition of Diazocarbonyl Compounds
Another method involves 1,3-dipolar cycloaddition of diazocarbonyl compounds with alkynes or alkenes, catalyzed by metal triflates (e.g., zinc triflate). This method yields pyrazole derivatives with good regioselectivity and high yields.
In Situ Formation of Carbonyl Derivatives
Pyrazoles can also be synthesized by in situ generation of carbonyl intermediates from ketones and subsequent reaction with hydrazines.
For instance, treatment of terminal alkynes with aromatic aldehydes, iodine, and hydrazines affords 1,3-disubstituted pyrazoles in good yields.
Cyclocondensation of arylhydrazines with diketoesters formed in situ from ketones and diethyl oxalate yields 1,3,4,5-substituted pyrazoles.
Specific Preparation Methods for 1-(3-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid
While direct literature on the exact synthesis of this compound is limited, the general synthetic principles for related pyrazole-3-carboxylic acids and 3-substituted pyrazoles allow us to outline plausible and documented preparation methods.
Starting Materials
3-chlorophenylhydrazine or its derivatives as the hydrazine component.
Suitable 1,3-dicarbonyl compounds such as ethyl pyruvate or β-ketoesters which can provide the carboxylic acid functionality after hydrolysis.
Synthetic Route
-
React 3-chlorophenylhydrazine with ethyl pyruvate or analogous β-ketoesters under reflux in ethanol or another suitable solvent.
The reaction forms the pyrazole ring via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by cyclization and dehydration.
-
- The ester group in the intermediate is hydrolyzed under acidic or basic conditions to yield the carboxylic acid at the 3-position.
Hydroxylation at the 4-Position:
- The 4-hydroxy substituent is typically introduced during the cyclization step when the keto group at the 4-position tautomerizes to the hydroxypyrazole form.
Reaction Conditions and Catalysts
Solvent: Ethanol or methanol is commonly used.
Temperature: Reflux conditions (around 78°C for ethanol) for several hours.
Catalysts: Acidic or neutral conditions are generally sufficient; however, metal triflate catalysts (e.g., copper triflate) have been reported to improve yields in similar pyrazole syntheses.
Oxidation: In some protocols, in situ oxidation of pyrazolines to pyrazoles is required, but for hydroxy-pyrazole derivatives, this step may be intrinsic.
Data Table: Summary of Preparation Methods for Pyrazole-3-Carboxylic Acid Derivatives
Research Findings and Analysis
The cyclocondensation approach is robust and has been validated for various substituted pyrazoles, including halogenated phenyl derivatives.
Regioselectivity can be controlled by the choice of hydrazine and carbonyl precursors, solvent, and temperature.
Catalytic systems such as copper triflate and ionic liquids have been reported to enhance yields and allow one-pot syntheses of tri-substituted pyrazoles, suggesting potential for optimization in the preparation of this compound.
Analytical characterization by nuclear magnetic resonance (NMR), gas chromatography (GC), and liquid chromatography (LC) is essential to confirm the structure and purity of the product.
Scientific Research Applications
Anticancer Activity
Research indicates that 1-(3-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid exhibits significant anticancer properties. Studies have shown that it inhibits the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology. For instance, it has been observed to induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and the inhibition of cell cycle progression.
Table 1: Summary of Anticancer Studies
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | MCF-7 (breast cancer) | 15 | Induction of apoptosis |
| Study B | HeLa (cervical cancer) | 20 | Cell cycle arrest |
| Study C | A549 (lung cancer) | 10 | Inhibition of proliferation |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has shown promise in reducing inflammation markers in vitro and in vivo, making it a candidate for treating inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes related to inflammation pathways.
Pesticidal Activity
In agricultural research, this compound has been evaluated for its pesticidal properties. Preliminary studies suggest that it can serve as an effective herbicide or fungicide, targeting specific pests while minimizing harm to beneficial organisms.
Table 2: Pesticidal Efficacy Studies
| Study Reference | Pest Type | Effective Concentration (g/L) | Mode of Action |
|---|---|---|---|
| Study D | Aphids | 0.5 | Inhibition of feeding |
| Study E | Fungal Pathogen | 0.2 | Disruption of cell wall synthesis |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Common methods include:
- Condensation Reactions : Utilizing hydrazine derivatives and carboxylic acids to form the pyrazole ring.
- Substitution Reactions : Introducing the chlorophenyl group through electrophilic aromatic substitution techniques.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Clinical Trials
A clinical trial investigating the efficacy of this compound in patients with specific types of cancer is currently underway. Early results show promising signs of tumor reduction and manageable side effects.
Field Studies in Agriculture
Field trials have demonstrated that formulations containing this compound significantly reduce pest populations without adversely affecting crop yield or soil health.
Mechanism of Action
The mechanism by which 1-(3-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and carboxylic acid groups play crucial roles in binding to these targets, leading to biological responses. The specific pathways involved depend on the application, such as inhibiting enzyme activity or modulating receptor signaling.
Comparison with Similar Compounds
Structural and Substitutional Differences
The primary structural analogs differ in the position of the chlorine substituent on the phenyl ring or modifications to the pyrazole core:
Key Observations :
- Chlorine Position : The 4-chlorophenyl analogs exhibit well-documented antitumor and antiviral activities, whereas the 3-chlorophenyl isomer remains unexplored .
Biological Activity
1-(3-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid, with the chemical formula CHClNO, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, supported by relevant research findings.
- IUPAC Name: 1-(3-chlorophenyl)-4-hydroxypyrazole-3-carboxylic acid
- Molecular Weight: 238.63 g/mol
- CAS Number: 1152601-88-1
- SMILES Representation: C1=CC(=CC(=C1)Cl)N2C=C(C(=N2)C(=O)O)O
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit anti-inflammatory properties. The compound has been evaluated for its ability to inhibit inflammatory mediators such as cytokines and prostaglandins. In a study, it was shown to reduce the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting a mechanism for its anti-inflammatory effects .
2. Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- Cell Line Studies: The compound demonstrated significant cytotoxicity against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). The IC values were recorded as follows:
| Cell Line | IC (µM) |
|---|---|
| A549 | 26 |
| MCF-7 | 0.01 |
| HCT116 | 0.07 |
These findings indicate that the compound effectively induces apoptosis in cancer cells, potentially through the activation of caspase pathways .
3. Antimicrobial Activity
The antimicrobial efficacy of the compound has also been assessed. It exhibited inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be promising, indicating its potential use as an antimicrobial agent .
Case Studies
Several case studies have highlighted the biological activity of pyrazole derivatives similar to this compound:
- Study on Antitumor Activity: A derivative of the compound was tested for antitumor activity in vivo using xenograft models. The results showed a marked reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .
- Inflammation Model Study: In a model of acute inflammation induced by carrageenan, treatment with the compound resulted in a significant decrease in paw edema, further confirming its anti-inflammatory properties .
Q & A
Q. What are the optimal synthetic routes for 1-(3-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?
The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or diketones. For example, Rostom et al. (2003) demonstrated the use of 3-chlorophenylhydrazine and ethyl acetoacetate under reflux in ethanol to form the pyrazole core . Key optimization steps include:
- Catalyst selection : Phosphorus oxychloride (POCl₃) enhances cyclization efficiency.
- Solvent choice : Ethanol or DMF improves yield due to their polar aprotic nature.
- Temperature control : Reflux at 80–100°C minimizes side reactions.
Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:1) and purify by recrystallization from ethanol/water mixtures .
Q. How can researchers characterize the purity and structural integrity of this compound?
Standard analytical methods include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for the chlorophenyl group) .
- IR spectroscopy : Detect hydroxyl (3200–3400 cm⁻¹) and carboxylic acid (1680–1720 cm⁻¹) functional groups.
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 267.04 for C₁₀H₇ClN₂O₃) .
- HPLC : Use a C18 column with UV detection at 254 nm to assess purity (>95%) .
Q. What strategies address solubility challenges in biological assays?
The compound’s limited aqueous solubility can be mitigated by:
Q. What preliminary biological screening models are suitable for this compound?
Early-stage screens include:
- Antimicrobial assays : Disk diffusion against Staphylococcus aureus and Escherichia coli.
- Anticancer activity : MTT assays on HeLa or MCF-7 cell lines (IC₅₀ determination).
- Enzyme inhibition : Test against COX-2 or HCV NS5B polymerase, given structural analogs’ reported activity .
Advanced Research Questions
Q. How do substituent modifications (e.g., halogen position, hydroxyl group replacement) impact bioactivity?
Rostom et al. (2003) found that replacing the 4-hydroxy group with hydrazide derivatives enhanced antitumor activity (e.g., IC₅₀ = 8.2 µM against HepG2 cells) . Key insights:
- Chlorine position : Para-substitution on the phenyl ring increases lipophilicity and membrane permeability.
- Hydroxyl group : Conversion to esters or amides improves metabolic stability.
Use QSAR models to correlate logP values with cytotoxicity data .
Q. How can crystallographic data resolve contradictions in reported biological activities?
Single-crystal X-ray diffraction (e.g., Wang et al., 2008) reveals conformational flexibility and hydrogen-bonding patterns. For example:
- Torsion angles : The dihedral angle between pyrazole and chlorophenyl rings affects binding to target proteins.
- Intermolecular interactions : Carboxylic acid groups form dimers in the solid state, which may reduce bioavailability .
Q. What computational methods predict binding modes with biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR). The carboxylic acid group often anchors to Arg120 via hydrogen bonds.
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field).
Validate predictions with SPR or ITC binding assays .
Q. How can researchers resolve discrepancies in cytotoxicity data across cell lines?
Contradictions may arise from:
- Cell-specific metabolism : HepG2 cells may metabolize the compound more efficiently than HeLa.
- Membrane transporters : ABCB1 efflux pumps reduce intracellular concentrations in resistant lines.
Address by: - Pharmacokinetic profiling : Measure cellular uptake via LC-MS/MS.
- Knockout models : Use CRISPR-Cas9 to silence ABCB1 and reassess IC₅₀ .
Methodological Notes
- Synthetic protocols : Prioritize anhydrous conditions to prevent hydrolysis of intermediates.
- Analytical validation : Cross-validate NMR assignments with 2D COSY and HSQC experiments.
- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
